molecular formula C19H16Cl2O3 B5224329 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No. B5224329
M. Wt: 363.2 g/mol
InChI Key: JPEJXNPKOIPHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has been extensively researched for its potential use in various scientific fields.

Mechanism of Action

7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a small molecule that can react with azide-containing molecules through a copper-catalyzed cycloaddition reaction. This reaction, known as the "click" reaction, results in the formation of a stable triazole linkage between 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one and the azide-containing molecule. This reaction is highly specific and efficient, making 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one a valuable tool for labeling biomolecules.
Biochemical and Physiological Effects:
7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has minimal biochemical and physiological effects on living systems. It has been shown to be non-toxic and non-immunogenic in vitro and in vivo. 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has also been used in cell culture and animal models without any adverse effects.

Advantages and Limitations for Lab Experiments

The main advantages of 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one are its bioorthogonal properties, high specificity, and efficiency in labeling biomolecules. It is also easy to use and can be incorporated into various experimental protocols. However, 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has some limitations, including its sensitivity to water and its relatively high cost compared to other labeling reagents.

Future Directions

There are several future directions for 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one research. One area of interest is the development of new 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one derivatives with improved properties, such as increased water solubility and lower cost. Another area of research is the application of 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one in new fields, such as drug discovery and therapeutics. 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has the potential to be used as a tool for targeted drug delivery and imaging in vivo. Additionally, 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one can be used to study complex biological systems, such as the human microbiome and the brain, which could lead to new insights and treatments for various diseases.

Synthesis Methods

The synthesis of 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one involves the reaction of 7-hydroxy-3,4-dimethylcoumarin with 2,4-dichlorobenzyl bromide in the presence of a base. The resulting product is then purified through crystallization or column chromatography. This method has been optimized to produce high yields of pure 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one.

Scientific Research Applications

7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been used in various scientific research applications, including chemical biology, bioorthogonal chemistry, and fluorescence imaging. It is a popular tool for labeling biomolecules due to its bioorthogonal properties, which allow for specific and efficient labeling of biomolecules in complex biological systems. 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has also been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.

properties

IUPAC Name

7-[(2,4-dichlorophenyl)methoxy]-3,4,8-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2O3/c1-10-11(2)19(22)24-18-12(3)17(7-6-15(10)18)23-9-13-4-5-14(20)8-16(13)21/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEJXNPKOIPHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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